molecular formula C18H20F2N2O2S B10952662 1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,5-dimethylphenyl)thiourea

1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2,5-dimethylphenyl)thiourea

Cat. No.: B10952662
M. Wt: 366.4 g/mol
InChI Key: CUDMSTMOPOYQIK-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA is a synthetic organic compound with the molecular formula C18H20F2N2O2S This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA typically involves the reaction of 4-(difluoromethoxy)-3-ethoxyaniline with 2,5-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired thiourea product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a building block for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(DIFLUOROMETHOXY)PHENYL]ACETAMIDE: Similar in structure but lacks the ethoxy and thiourea groups.

    [4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]METHANOL: Contains a methanol group instead of the thiourea linkage.

    N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-N’-(2-ETHOXYPHENYL)THIOUREA: Similar thiourea structure but with a chloro substituent.

Uniqueness

N-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-N’-(2,5-DIMETHYLPHENYL)THIOUREA is unique due to the presence of both difluoromethoxy and ethoxy groups on the phenyl ring, along with the thiourea linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H20F2N2O2S

Molecular Weight

366.4 g/mol

IUPAC Name

1-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-(2,5-dimethylphenyl)thiourea

InChI

InChI=1S/C18H20F2N2O2S/c1-4-23-16-10-13(7-8-15(16)24-17(19)20)21-18(25)22-14-9-11(2)5-6-12(14)3/h5-10,17H,4H2,1-3H3,(H2,21,22,25)

InChI Key

CUDMSTMOPOYQIK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=S)NC2=C(C=CC(=C2)C)C)OC(F)F

Origin of Product

United States

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